3-(Trifluoromethyl)benzyl methacrylate
Overview
Description
3-(Trifluoromethyl)benzyl methacrylate is an organic compound with the molecular formula C12H11F3O2. It is characterized by the presence of a trifluoromethyl group attached to a benzyl methacrylate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzyl methacrylate typically involves the reaction of 3-(trifluoromethyl)benzyl alcohol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride . The general reaction scheme is as follows:
3-(Trifluoromethyl)benzyl alcohol+Methacryloyl chloride→3-(Trifluoromethyl)benzyl methacrylate+HCl
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)benzyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzyl group can be oxidized to form corresponding benzaldehyde or reduced to form benzyl alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Polymerization: Polymers with trifluoromethyl groups incorporated into the polymer backbone.
Substitution: Products with substituted functional groups on the benzyl ring.
Oxidation: Benzaldehyde derivatives.
Scientific Research Applications
3-(Trifluoromethyl)benzyl methacrylate has a wide range of applications in scientific research:
Materials Science: Used in the synthesis of specialty polymers with enhanced thermal and chemical resistance.
Pharmaceuticals: Investigated for its potential as a building block in drug synthesis due to the trifluoromethyl group’s ability to enhance metabolic stability and bioavailability.
Agrochemicals: Utilized in the development of herbicides and pesticides with improved efficacy and environmental stability.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzyl methacrylate in various applications is primarily attributed to the trifluoromethyl group. This group imparts unique electronic properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s interaction with biological targets. In polymerization reactions, the methacrylate group undergoes free radical polymerization, leading to the formation of high-performance polymers .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzyl chloride
- 3-(Trifluoromethyl)benzyl alcohol
- 3-(Trifluoromethyl)benzyl bromide
Uniqueness
Compared to similar compounds, 3-(Trifluoromethyl)benzyl methacrylate is unique due to its methacrylate functionality, which allows it to undergo polymerization reactions. This makes it particularly valuable in the synthesis of specialty polymers with tailored properties .
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl 2-methylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-8(2)11(16)17-7-9-4-3-5-10(6-9)12(13,14)15/h3-6H,1,7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAWQRNBVKZQKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC(=CC=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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